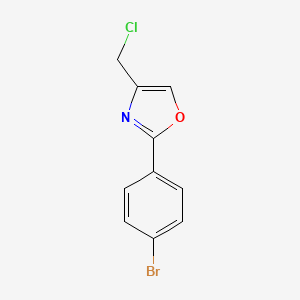
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole
Vue d'ensemble
Description
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is a synthetic organic compound belonging to the family of oxazoles. This compound is used in a variety of applications, including organic synthesis and medicinal research. As a result, it has become an important reagent in the laboratory and has been studied extensively in recent years. In
Applications De Recherche Scientifique
Synthesis Methods and Chemical Reactions
Regioselective Halogenation : A study by Yamane et al. (2004) demonstrates a highly regioselective method for synthesizing 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles, offering insights into the chemical behavior of similar compounds (Yamane, Mitsudera, & Shundoh, 2004).
Synthetic Elaboration : Patil and Luzzio (2016) explore the effectiveness of 2-(halomethyl)-4,5-diphenyloxazoles as reactive scaffolds, useful for synthetic reactions such as alkylation and alkoxylation (Patil & Luzzio, 2016).
Crystal Structure Analysis : Rybakov et al. (2006) focus on the crystal structure of a related compound, 5-(4-Bromophenyl)-1,3-oxazol-2-amine, highlighting the potential of 2-(4-bromophenyl)-4-(chloromethyl)-1,3-oxazole in structural chemistry (Rybakov, Alifanov, & Babaev, 2006).
Biological Applications
Antiprotozoal Activity : Carballo et al. (2017) report on the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives and evaluate their antiprotozoal activity, suggesting the potential biological applications of related oxazole compounds (Carballo et al., 2017).
Oxidation and Metabolism Studies : Arora et al. (2012) investigate the ring oxidation of 2H-oxazole, providing insights into the metabolic pathways and chemical properties of oxazoles in biological systems (Arora, Philip, Huang, & Shu, 2012).
Coordination Chemistry and Material Science
Coordination Chemistry : Gómez, Muller, and Rocamora (1999) review the use of oxazole ligands in asymmetric syntheses, highlighting their importance in coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Electro-Optical Properties : Irfan et al. (2018) examine the structural, electro-optical, charge transport, and nonlinear optical properties of an oxazole derivative, indicating its potential application in organic electronics (Irfan et al., 2018).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-4-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSDQYSWKWLFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271081 | |
| Record name | 2-(4-Bromophenyl)-4-(chloromethyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22091-38-9 | |
| Record name | 2-(4-Bromophenyl)-4-(chloromethyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22091-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-4-(chloromethyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

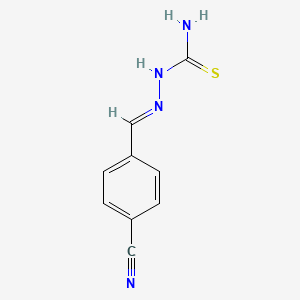
![(5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(2-chloro-4-(1H-pyrazol-1-yl)phenyl)Methanone](/img/structure/B3252933.png)

![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B3252964.png)



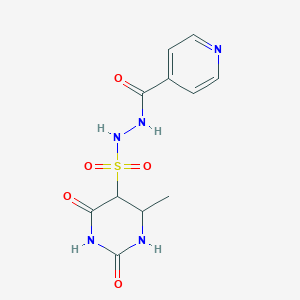
![Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B3252979.png)
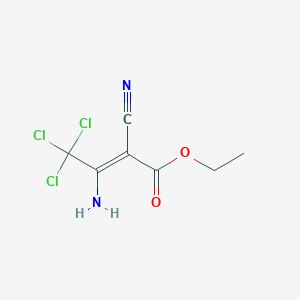

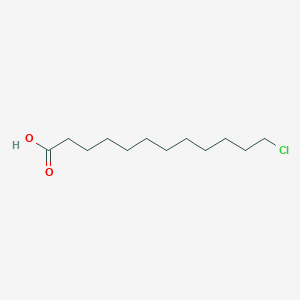
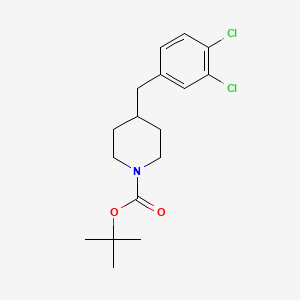
![[(2R)-piperidin-2-yl]methanamine dihydrochloride](/img/structure/B3253013.png)